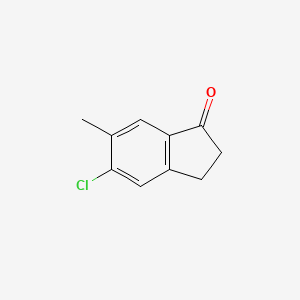

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVZRXPKPWPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 6 Methyl 2,3 Dihydro 1h Inden 1 One and Analogous Structures

Classical Approaches to Indanone Synthesis

Classical synthetic routes to indanones primarily involve the formation of a five-membered ring fused to a benzene (B151609) ring. These methods have been refined over decades and remain fundamental in organic synthesis for their reliability and adaptability to various substrates.

The intramolecular Friedel-Crafts acylation is one of the most common and direct methods for preparing 1-indanones. nih.gov This reaction involves the cyclization of a 3-arylpropionic acid or its more reactive derivative, such as an acyl chloride, onto the aromatic ring to form the fused cyclopentanone (B42830) ring.

The direct dehydrative cyclization of 3-arylpropionic acids is an atom-economical approach to 1-indanones, producing water as the only byproduct. nih.gov However, this reaction often requires harsh conditions, such as high temperatures and strong acid catalysts, to overcome the lower reactivity of the carboxylic acid compared to its acyl chloride counterpart. nih.govresearchgate.net Polyphosphoric acid (PPA) and sulfuric acid are conventional reagents for this transformation, facilitating cyclization in good yields (60-90%). beilstein-journals.orgnih.gov Even arylpropionic acids with deactivating halogen substituents on the aromatic ring, which are relevant precursors for compounds like 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-one, can undergo cyclization effectively. researchgate.netbeilstein-journals.orgresearchgate.net

Table 1: Examples of Direct Cyclization of 3-Arylpropionic Acids

| Starting Material | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrocinnamic acid | 20% Sulfuric Acid | 140 °C | 1-Indanone (B140024) | 27 | beilstein-journals.org |

| 3-Arylpropionic acids | Polyphosphoric Acid | Not specified | 1-Indanones | 60-90 | beilstein-journals.orgnih.gov |

| Substituted 3-arylpropionic acids | Tb(OTf)₃ | 250 °C | Substituted 1-indanones | up to 74 | beilstein-journals.orgnih.govresearchgate.net |

A more common and often higher-yielding variation of the intramolecular Friedel-Crafts reaction involves the conversion of the 3-arylpropionic acid to its corresponding acyl chloride. nih.gov This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is significantly more electrophilic and readily undergoes cyclization under the influence of a Lewis acid catalyst. beilstein-journals.orgnih.gov This two-step process generally proceeds under milder conditions and provides better yields compared to the direct cyclization of the carboxylic acid. For instance, the first synthesis of unsubstituted 1-indanone from phenylpropionic acid chloride using aluminum chloride gave a 90% yield. beilstein-journals.org This methodology has been applied to the synthesis of a variety of substituted indanones, including precursors for biologically active molecules. beilstein-journals.orgnih.gov A one-pot process for preparing 1-indanones from benzoic acids involves the in situ formation of acyl chlorides with thionyl chloride, reaction with ethylene (B1197577), and subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.orgnih.gov

Table 2: Synthesis of Indanones via Acyl Chloride Cyclization

| Precursor Acid | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylpropionic acid | Not specified | AlCl₃ | 1-Indanone | 90 | beilstein-journals.org |

| 3-Arylpropionic acid derivative | Thionyl chloride | AlCl₃ | Substituted 1-indanone | Not specified | beilstein-journals.orgnih.gov |

| Benzoic acids | Thionyl chloride | Not specified | 1-Indanones | Not specified | beilstein-journals.orgnih.gov |

Both Lewis and Brønsted acids are crucial for promoting intramolecular Friedel-Crafts acylations. Their primary role is to generate a highly electrophilic acylium ion (or a related polarized complex) from the carboxylic acid or acyl chloride, which then performs an electrophilic aromatic substitution on the tethered aryl ring.

Lewis Acids: A wide range of Lewis acids are employed, with aluminum chloride (AlCl₃) being the most traditional and frequently used catalyst. beilstein-journals.orgnih.govgoogle.com Other effective Lewis acids include tin tetrachloride (SnCl₄), niobium pentachloride (NbCl₅), and various metal triflates such as scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and terbium triflate (Tb(OTf)₃). researchgate.netbeilstein-journals.orgresearchgate.netmdpi.com NbCl₅ is notable as it can act both as a reagent to convert carboxylic acids into acyl chlorides and as a catalyst for the subsequent cyclization. researchgate.net Rhenium complexes like [ReBr(CO)₅] have also been shown to catalyze the intramolecular acylation of 3-arylpropionyl chlorides. oup.com

Brønsted Acids: Strong Brønsted acids are also widely used, often in stoichiometric amounts or as the solvent. Common examples include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TfOH, or triflic acid). researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net PPA is a popular choice for both direct acid and acyl chloride cyclizations. beilstein-journals.orgd-nb.info Triflic acid is a superacid capable of protonating even weakly basic carbonyl groups, making it highly effective for promoting cyclizations. researchgate.netresearchgate.net

Table 3: Catalysts Used in Intramolecular Friedel-Crafts Acylation for Indanone Synthesis

| Catalyst Type | Examples | Typical Substrate | Reference |

|---|---|---|---|

| Lewis Acid | AlCl₃, SnCl₄, FeCl₃ | 3-Arylpropionyl chlorides, 3-Arylpropionic acids | researchgate.netgoogle.commdpi.com |

| Lewis Acid | Tb(OTf)₃, Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃ | 3-Arylpropionic acids, Meldrum's acid derivatives | beilstein-journals.orgnih.gov |

| Lewis Acid | NbCl₅ | 3-Arylpropionic acids | beilstein-journals.orgresearchgate.net |

| Brønsted Acid | H₂SO₄, Polyphosphoric Acid (PPA) | 3-Arylpropionic acids | researchgate.netbeilstein-journals.orgnih.gov |

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Unsaturated ketones (enones) | researchgate.netresearchgate.net |

The Nazarov cyclization is a powerful method for constructing five-membered rings, making it well-suited for the synthesis of indanones. beilstein-journals.orgd-nb.info The reaction involves the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone (or a precursor that generates one in situ) to form a cyclopentenyl cation, which is then trapped to yield the final product. beilstein-journals.org This method is particularly useful for synthesizing polysubstituted 1-indanones. beilstein-journals.org Both Lewis and Brønsted acids are effective catalysts for this transformation. beilstein-journals.orgresearchgate.net For example, chalcones (1,3-diaryl-2-propen-1-ones) can undergo Nazarov cyclization in the presence of trifluoroacetic acid to yield 1-indanones. beilstein-journals.org Similarly, 1,4-enediones and aryl vinyl β-ketoesters have been cyclized to highly substituted 1-indanones in the presence of AlCl₃ in high yields. beilstein-journals.org

Table 4: Examples of Nazarov Cyclization for Indanone Synthesis

| Substrate | Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chalcone (B49325) | Trifluoroacetic acid | Not specified | Substituted 1-indanone | Not specified | beilstein-journals.org |

| 1,4-Enediones | AlCl₃ | Not specified | Polysubstituted 1-indanones | up to 99 | beilstein-journals.org |

| Polarized enones | Cu(II) complexes | 40-80 °C | Substituted 1-indanones | Not specified | acs.orgacs.org |

The cyclization of α,β-unsaturated ketones serves as another important route to the indanone scaffold. This approach can sometimes be considered a variant of the Nazarov reaction or a Friedel-Crafts-type alkylation/acylation. A notable example is the synthesis of 5-chloro-1-indanone (B154136) from 1-(4-chlorophenyl)-2-propen-1-one. chemicalbook.com In this process, the unsaturated ketone is treated with hydrogen chloride, which likely adds across the double bond to form a 3-chloro-1-(4-chlorophenyl)-1-propanone intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts alkylation, catalyzed by the acidic conditions, to yield the final 5-chloro-1-indanone product with high purity and yield. chemicalbook.comgoogle.com Mayer and Müller also described a cyclization of unsaturated ketones with acid chlorides that leads to the formation of 1-indanones. beilstein-journals.orgresearchgate.net

Table 5: Indanone Synthesis via Cyclization of Unsaturated Ketones

| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-propen-1-one | Hydrogen chloride | -5 to 10 °C, Toluene | 5-Chloro-1-indanone | 95.1 | chemicalbook.com |

| 3-Chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric acid | 90-150 °C | 5-Chloro-1-indanone | 66-70 | google.com |

Friedel-Crafts Acylation of Arylpropionic Acids and Derivatives

Modern Catalytic Strategies for Indanone Formation

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indanones are no exception. These methods often proceed under milder conditions and provide access to a wider range of structural analogs compared to traditional synthetic routes.

Transition Metal-Catalyzed Cyclization Reactions

A variety of transition metals, including rhodium, palladium, nickel, copper, and indium, have been successfully employed to catalyze the cyclization reactions that form the indanone skeleton. These reactions leverage different mechanistic pathways, from carbonylative arylations to reductive cyclizations and intramolecular annulations, to construct the five-membered ring fused to an aromatic system.

Rhodium catalysts have been effectively used in the carbonylative cyclization of alkynes with arylboronic acids to produce indenones. amanote.com Under a carbon monoxide (CO) atmosphere, the rhodium catalyst facilitates the coupling of the aryl group and CO with the alkyne, leading to the formation of the indanone ring system. The selectivity of these reactions can often be tuned by modifying the reaction conditions, which may also lead to the formation of other products such as 5-aryl-2(5H)-furanones or α,β-unsaturated ketones. researchgate.netrsc.orgfao.org A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has also been developed for the synthesis of 2,3-substituted indanones in high yields under mild conditions using water as the solvent. organic-chemistry.org

A general representation of this process involves the reaction of an arylboronic acid with an alkyne under a carbon monoxide atmosphere, catalyzed by a rhodium complex.

Table 1: Examples of Rhodium-Catalyzed Indanone Synthesis

| Arylboronic Acid | Alkyne | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromophenylboronic Acid | Phenylacetylene | [Rh(CO)2Cl]2 | CO (1 atm), Dioxane, 100°C | 2-Phenyl-1H-inden-1-one | - |

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the formation of indanones. The carbonylative cyclization of unsaturated aryl iodides is a notable example, providing good to excellent yields of the corresponding indanones. organic-chemistry.org This method involves the palladium-catalyzed insertion of carbon monoxide followed by an intramolecular cyclization. An efficient synthesis of 1-indanones via palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles has also been described, which is compatible with a wide array of functional groups. beilstein-journals.org Furthermore, a one-pot Heck-aldol annulation reaction catalyzed by palladium can be used to synthesize multisubstituted 1-indanones. liv.ac.uk

The general scheme for this reaction involves an aryl halide with a tethered alkene or other unsaturated moiety, which undergoes cyclization in the presence of a palladium catalyst and a carbon monoxide source.

Table 2: Examples of Palladium-Catalyzed Indanone Synthesis

| Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Iodo-2-(2-propen-1-yl)benzene | Pd(OAc)2, PPh3 | CO (1 atm), Et3N, CH3CN | 2,3-Dihydro-1H-inden-1-one | High |

| 3-(2-Iodoaryl)propanenitrile | Pd(OAc)2, PPh3 | CO (1 atm), K2CO3, DMF | 1-Indanone | Good |

Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of indanones. A nickel-catalyzed reductive cyclization of enones has been shown to produce indanones with high enantiomeric induction. organic-chemistry.org More specifically, a diastereoselective nickel-catalyzed reductive cyclization of o-bromobenzaldehydes and alkynes provides a direct route to indanones. thieme-connect.com This method can also be extended to the use of 1,6-enynes to furnish spiroindanones. thieme-connect.com The reaction mechanism is believed to involve the formation of carbon-centered radicals via Ni(0)-mediated homolysis of a carbon-halide bond, followed by cyclization and reduction. organic-chemistry.org

This strategy is particularly useful for constructing complex indanone structures and has been applied to the synthesis of biologically relevant molecules.

Table 3: Examples of Nickel-Catalyzed Indanone Synthesis

| Substrates | Catalyst System | Conditions | Product | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| o-Bromobenzaldehyde, Phenylacetylene | Ni(OAc)2·4H2O, dppe, Zn | NMP–HFIP (3:1), 100°C, 36 h | 2-Phenyl-2,3-dihydro-1H-inden-1-one | Up to 91% | >20:1 |

Copper catalysis provides a mild and efficient pathway for the synthesis of functionalized indanones. A notable application is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to yield 3-hydroxy-1-indanones. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and offers good to excellent yields. acs.org Another copper-catalyzed method involves the annulation–cyanotrifluoromethylation of 1,6-enynes to construct trifluoromethylated 1-indanones with an all-carbon quaternary center. frontiersin.orgnih.gov The mechanism for the formation of 3-hydroxy-1-indanones is proposed to involve the initial activation of the alkyne by the Cu(I) catalyst, followed by hydration and a subsequent Aldol (B89426) reaction. acs.org

This approach is valuable for introducing hydroxyl groups at the 3-position of the indanone core, a common feature in some biologically active compounds.

Table 4: Examples of Copper-Catalyzed Indanone Synthesis

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Ethynylbenzaldehyde | CuI | Pyrrolidine, AcOH, Solvent, 12-24 h | 3-Hydroxy-1-indanone | Good to Excellent |

Indium(III) triflate (In(OTf)3) has emerged as a versatile Lewis acid catalyst in organic synthesis. It has been shown to catalyze a tandem Nakamura addition/hydroarylation and decarboxylation sequence for the construction of β,β-disubstituted indanones. rsc.org This one-pot reaction demonstrates the ability of a single catalyst to promote multiple distinct chemical transformations. rsc.org The reaction of chalcone epoxides catalyzed by indium(III) chloride has also been utilized for the synthesis of 2-hydroxyindan-1-one derivatives in good yields. beilstein-journals.org In(OTf)3 is known for its efficiency in promoting various organic reactions, including electrophilic substitutions and additions to unsaturated systems. dntb.gov.uaorganic-chemistry.orgresearchgate.net

The proposed mechanism for the tandem reaction involves the initial indium enolate formation, addition to a terminal alkyne, subsequent hydroarylation, and finally, a decarboxylation step to yield the indanone product. rsc.org

Table 5: Examples of Indium-Catalyzed Indanone Synthesis

| Substrates | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl benzoylacetate, Phenylacetylene | In(OTf)3 | Toluene, Reflux | β,β-Disubstituted indanone | 60% |

Cross-Coupling Approaches for Indanone Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto a core structure like indanone.

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netyonedalabs.com This reaction is particularly valuable for the functionalization of the indanone scaffold, allowing for the introduction of various aryl and heteroaryl substituents.

In a typical Suzuki coupling, the catalytic cycle begins with the oxidative addition of the organic halide to a palladium(0) catalyst. researchgate.net This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. yonedalabs.com The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net

Research has demonstrated the successful application of the Suzuki-Miyaura reaction for the synthesis of novel 5-substituted indanone derivatives. researchgate.net Starting from 5-bromo-1-indanone (B130187), coupling with various phenylboronic acids in the presence of a palladium catalyst affords the corresponding 5-aryl-1-indanones. researchgate.net These reactions showcase the efficiency of this method in modifying the aromatic ring of the indanone system, providing a pathway to compounds with potentially new biological activities. researchgate.netresearchgate.net

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield |

| 5-Bromo-1-indanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 5-Phenyl-1-indanone | N/A |

| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 5-(4-Methoxyphenyl)-1-indanone | N/A |

| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 5-(4-Ethylphenyl)-1-indanone | N/A |

| 5-Bromo-1-indanone | 4-Thiomethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 5-(4-Methylthiophenyl)-1-indanone | N/A |

This table presents examples of Suzuki-Miyaura cross-coupling reactions performed on a 5-bromo-1-indanone substrate to generate various 5-substituted indanones. Data sourced from a study on the synthesis of novel 5-substituted indanones. researchgate.net

C-C Bond Formation via Metal-Catalyzed Processes

Beyond Suzuki-Miyaura coupling, a broader range of metal-catalyzed processes facilitates C-C bond formation in the synthesis and functionalization of complex organic molecules, including indanones. nih.govacs.org These reactions are fundamental in modern organic synthesis, allowing for the construction of carbon skeletons through the activation of otherwise inert bonds. nih.govacs.org

Transition metals like nickel, rhodium, and iron are instrumental in catalyzing these transformations. acs.orgnih.gov For instance, nickel-catalyzed cross-couplings have been developed for C-C bond formation using phenol (B47542) derivatives as electrophiles, which are attractive due to their wide availability. nih.govacs.org Nickel catalysis can also be employed in domino Heck reactions of methyl esters to form C-C bonds intramolecularly, generating indanones in good yields. acs.org Rhodium catalysis has been utilized for the decarbonylative coupling of carboxylic acids and the activation of C-C bonds in secondary benzyl (B1604629) alcohols. acs.org

These methods provide powerful alternatives to traditional cross-coupling reactions, enabling the use of different starting materials and offering unique pathways for molecular assembly. nih.govacs.org The development of catalysts based on earth-abundant metals like iron is also a significant area of research, aiming to provide more sustainable and economical synthetic routes. nih.gov

Non-Conventional Synthetic Methodologies

To enhance reaction rates, improve yields, and promote greener chemical processes, non-conventional energy sources are increasingly being adopted in organic synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and often cleaner reaction profiles. tandfonline.com This technology has been successfully applied to the synthesis of 1-indanones through various reaction pathways.

One prominent application is in the tandem Friedel-Crafts acylation and Nazarov cyclization. acs.orgacs.org In this one-pot synthesis, arenes react with α,β-unsaturated acyl chlorides in the presence of a Lewis acid like aluminum chloride. acs.orgacs.org Microwave irradiation dramatically accelerates the reaction, with optimized yields achieved using pulsed irradiation to prevent overheating and the formation of tar-like byproducts. acs.orgacs.org Microwave heating has also been shown to significantly shorten the reaction time for the Nazarov cyclization of chalcones to form indanones, reducing it from hours to minutes. beilstein-journals.orgresearchgate.net Furthermore, microwave-assisted intramolecular Friedel–Crafts acylation, a key step in forming the indanone ring system, has been reported as an environmentally benign method. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Time | Yield | Ref. |

| Friedel-Crafts/Nazarov | Arenes, α,β-Unsaturated Acyl Chlorides | AlCl₃ | Microwave (185 °C, pulsed) | 20 min (10 x 2 min) | Good | acs.orgacs.org |

| Nazarov Cyclization | Chalcones | Trifluoroacetic Acid (TFA) | Microwave (120 °C) | 20 min | N/A | beilstein-journals.org |

| Friedel-Crafts Cyclization | Benzyl Meldrum's acid derivatives | Chlorosulfonic acid | Microwave | N/A | N/A | beilstein-journals.org |

| Intramolecular Friedel-Crafts | 3-Arylpropanoic acids | Metal triflate | Microwave | N/A | Good | beilstein-journals.org |

This table summarizes various microwave-assisted synthetic routes to 1-indanones, highlighting the significant reduction in reaction time compared to conventional methods.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.gov This technique has been applied to the synthesis of indanone derivatives, often leading to improved yields and shorter reaction times compared to conventional methods. acs.org The mechanical effects of ultrasound enhance mass transfer and can provide the necessary activation energy for reactions to proceed efficiently. nih.gov

For example, an improved synthesis of 2-benzylidene-1-indanone (B110557) derivatives was achieved using an ultrasonic probe as a non-conventional activation method. acs.org This approach aligns with the principles of green chemistry by improving reaction efficiency. acs.org Sonochemistry has also been employed in the synthesis of various heterocyclic compounds, where it has been shown to enhance reaction rates for processes like alkylation and cycloaddition. ksu.edu.sa The application of high-intensity ultrasound represents a valuable non-conventional technique for the one-pot intramolecular synthesis of substituted 1-indanones from aryl-3-propionic acids. researchgate.net

Continuous Flow Reactor Systems

Continuous flow chemistry is a modern synthetic technology that involves pumping reactants through a network of tubes or channels, where the reaction occurs. mit.edu This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability compared to traditional batch processing. nih.gov

A continuous flow system is typically composed of pumps, reactor coils, and back-pressure regulators. mit.edu Reagents are introduced into the stream, pass through heated or cooled reactor coils where the transformation takes place, and the product is collected continuously. flinders.edu.au This setup is particularly advantageous for multi-step syntheses, as it allows for the telescoping of reaction sequences without the need to isolate intermediates. nih.gov In-line purification and analytical tools can be integrated into the system to monitor reaction progress and ensure high purity of the final product. flinders.edu.au

While specific examples for the synthesis of this compound in a continuous flow system are not detailed in the literature, the principles of flow chemistry are readily applicable. Key reactions in indanone synthesis, such as Friedel-Crafts acylations or cross-coupling reactions, could be adapted to a flow regime. This would enable precise control over these often highly exothermic or catalyst-sensitive reactions, potentially leading to higher yields, improved safety, and the ability to produce the target compound on demand. nih.gov

Green Chemistry Principles in Indanone Synthesis

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of pharmacologically significant molecules, including indanone derivatives. Traditional synthetic routes to compounds like this compound and its analogs often involve harsh reaction conditions, hazardous reagents, and the generation of substantial waste. nih.gov Consequently, researchers have focused on developing more ecologically sound methodologies that align with the core tenets of green chemistry, such as waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency.

Several innovative strategies have emerged that apply these principles to the synthesis of the indanone scaffold, aiming to reduce the environmental footprint of these processes. These approaches include the use of non-conventional energy sources, environmentally benign solvents and catalysts, and reaction designs that maximize the incorporation of all starting materials into the final product.

Advancements in Greener Synthetic Methodologies

Modern synthetic chemistry has seen a shift towards methodologies that are not only efficient but also environmentally responsible. In the context of indanone synthesis, this has led to the exploration of alternative energy sources, novel catalytic systems, and the use of sustainable solvents.

Alternative Energy Sources: Non-conventional energy sources like microwave irradiation and high-intensity ultrasound have been successfully employed to prepare 1-indanones. nih.gov These techniques often lead to significantly shorter reaction times, reduced energy consumption, and improved yields compared to traditional heating methods. For instance, a metal-triflate-catalyzed intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids has been efficiently conducted under microwave irradiation, providing good yields of cyclic ketones in a short timeframe. nih.govresearchgate.net

Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable synthesis. Water, being non-toxic, non-flammable, and readily available, represents an ideal green solvent. A rhodium-catalyzed one-pot synthesis of 2,3-disubstituted indanones has been developed to proceed in water as the sole solvent under mild conditions, demonstrating high efficiency and sustainability. organic-chemistry.org Another approach involves the use of 4-methyltetrahydropyran (4-MeTHP), a green solvent, in the Nazarov cyclization reaction to produce indanones. preprints.orgpreprints.org

The development of environmentally benign and recyclable catalysts is another key area of focus. Metal-free conditions have been achieved using L-proline as an efficient and green catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to form indanones. rsc.org Similarly, chitosan, a biodegradable polymer, has been used as a green, recyclable, and reusable catalyst for the solvent-free synthesis of substituted pyrroles fused with an indanone core. researchgate.net In some cases, traditional hazardous catalysts like aluminum trichloride (B1173362) are being replaced with safer alternatives such as solid acid catalysts or hydrogen chloride gas, which also simplifies the process and reduces waste. patsnap.comgoogle.com

Atom Economy in Indanone Synthesis: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Syntheses with high atom economy are inherently greener as they generate minimal waste. A prime example in indanone synthesis is the direct intramolecular Friedel-Crafts dehydrative cyclization of 3-arylpropionic acids. nih.gov This "one-step reaction" is preferable to the alternative "two-step reaction" involving acid chlorides because it produces water as the only by-product, thus maximizing atom economy. nih.gov In contrast, the two-step process generates a larger amount of toxic and corrosive waste. nih.gov

The table below summarizes various green chemistry approaches applied to the synthesis of indanone structures, highlighting the specific principles employed.

| Methodology | Catalyst/Reagent | Solvent/Conditions | Key Green Principles | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Hydroacylation | L-proline | Metal- and additive-free | Benign Catalyst, Atom Economy | Good to Excellent | rsc.org |

| Intramolecular Friedel-Crafts Acylation | Superacid | Microwaves / Ultrasound | Alternative Energy Source, Reduced Reaction Time | Not Specified | nih.gov |

| Nazarov Cyclization | Not Specified | 4-methyltetrahydropyran (4-MeTHP) | Use of Green Solvent | 34% | preprints.org |

| One-Pot Tandem Reaction | Rhodium | Water | Use of Green Solvent, Mild Conditions | Good to Excellent | organic-chemistry.org |

| Intramolecular Friedel-Crafts Acylation | Metal triflate (e.g., Tb(OTf)3) | Ionic Liquids / Microwave Irradiation | Recyclable Catalyst, Alternative Energy Source | Good | nih.govresearchgate.net |

| Radical Cascade Cyclization | Ru(bpy)3Cl2·6H2O | MeOH/H2O, Blue LEDs | Photocatalysis, Mild Conditions | Moderate to Good | acs.org |

| Friedel-Crafts Reaction | Strong acid macroporous resin | Perfluoro tert-butyl alcohol | Recyclable Catalyst and Solvent | >90% | patsnap.com |

Theoretical and Computational Investigations of 5 Chloro 6 Methyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is favored for its balance of accuracy and computational efficiency. ssrn.com The primary application in this context is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. researcher.liferesearchgate.net This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

Once the optimized geometry is found, DFT is used to calculate the molecule's electronic structure. This includes the distribution of electron density, molecular orbital energies, and the total energy of the system. For 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one, this analysis would reveal how the chloro and methyl substituents influence the geometry and electron distribution of the indenone core. However, specific published data from DFT geometry optimization for this compound, such as bond lengths, bond angles, and dihedral angles, are not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, FMO analysis would illustrate the regions of the molecule most likely to be involved in nucleophilic and electrophilic interactions. Specific calculated values for the HOMO energy, LUMO energy, and the energy gap for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.gov Green or yellow areas represent regions of neutral potential.

The MEP map is invaluable for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding and other non-covalent interactions. nih.gov For this compound, an MEP map would highlight the electronegative oxygen of the carbonyl group and the chlorine atom as regions of negative potential, while the hydrogen atoms would exhibit positive potential. A detailed, calculated MEP map for this specific molecule has not been published.

Global Reactivity Descriptors (e.g., hardness, electronegativity, electrophilicity index)

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.gov

These indices provide a quantitative basis for comparing the reactivity of different molecules. acs.org Although the theoretical framework for calculating these descriptors is well-established, specific values for this compound are not present in the scientific literature.

Table 1: Conceptual Global Reactivity Descriptors and Their Formulas This table presents the standard formulas used to calculate global reactivity descriptors from ionization potential (I) and electron affinity (A), which are approximated by HOMO and LUMO energies, respectively. Specific calculated values for this compound are not available in the literature.

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the capacity to accept electrons. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters. scispace.comrsc.org Theoretical calculations can provide vibrational frequencies (corresponding to IR and Raman spectra) and chemical shifts (corresponding to NMR spectra). mdpi.com These predicted spectra can be correlated with experimentally obtained data to confirm the molecular structure and assign spectral features. mdpi.com

For instance, DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies are often systematically scaled to account for anharmonicity and other method-specific deviations, allowing for a direct comparison with experimental IR and Raman spectra. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment. For this compound, such a correlative study would be definitive for its structural elucidation, but published computational spectroscopic data are unavailable.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. researchgate.net This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate—and intermediates.

The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate. rsc.org For this compound, computational modeling could be used to explore its reactivity, such as its behavior in nucleophilic addition reactions at the carbonyl carbon. This would involve calculating the geometries and energies of all relevant stationary points on the reaction pathway. Such a detailed mechanistic study for this specific compound has not been reported in the literature.

Substituent Effects on Electronic and Steric Properties

The chloro and methyl groups at the 5- and 6-positions of the indanone core have pronounced effects on the electronic and steric properties of the molecule. These effects are crucial in determining the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

Electronic Effects:

The electronic influence of the substituents can be understood by considering their inductive and resonance effects.

Methyl group: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It increases the electron density on the aromatic ring, thereby activating it towards electrophilic substitution.

The combined electronic effects of the electron-withdrawing chloro group and the electron-donating methyl group create a complex electron density distribution across the aromatic ring. This push-pull electronic arrangement can influence the molecule's dipole moment and its interaction with other polar molecules.

Steric Effects:

The substituents also introduce steric hindrance around the indanone core.

Chlorine (Chloro group): The chloro group is larger than a hydrogen atom and introduces a moderate degree of steric bulk at the 5-position.

Methyl group: The methyl group at the 6-position also contributes to the steric profile of the molecule.

The steric hindrance introduced by these groups can influence the approach of reagents to the aromatic ring and the carbonyl group. It can also affect the packing of the molecules in a crystal lattice.

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Electronic Nature | Steric Effect |

| Chloro | 5 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Moderate |

| Methyl | 6 | Electron-donating (+I) | Hyperconjugation | Activating | Moderate |

This table provides a qualitative summary of the expected substituent effects based on established principles of physical organic chemistry.

Applications in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The 5-chloro-1-indanone (B154136) scaffold is a recognized building block in the synthesis of complex, biologically active molecules. A notable example is its role as a key intermediate in the production of the oxadiazine insecticide, Indoxacarb. google.comresearchgate.net The synthesis involves the functionalization of the indanone core at the C2 position.

Table 1: Key Intermediates in Indoxacarb Synthesis Derived from 5-Chloro-1-indanone

| Precursor/Intermediate | Reagents | Product | Application |

|---|---|---|---|

| 5-Chloro-1-indanone | Dimethyl carbonate, Sodium hydride | 5-Chloro-2-methoxycarbonyl-1-indanone | Key intermediate for Indoxacarb |

Intermediate in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

The indanone framework is a valuable precursor for the synthesis of various polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science. One established strategy involves the acid-catalyzed self-condensation of 1-indanones to form truxenes. chemicalbook.com This reaction typically involves treating the indanone with a mixture of strong acids, such as acetic acid and hydrochloric acid, at elevated temperatures. The process results in the trimerization of the indanone, forming the C3-symmetric, planar, and highly conjugated truxene (B166851) scaffold (10,15-dihydro-5H-diindeno[1,2-a:1′,2′-c]fluorene). chemicalbook.com

Another methodology for accessing PAHs from indanones involves a sequence of intramolecular acylation followed by cyclization. rsc.org In a representative synthesis, 3-arylpropionic acids are first converted to their corresponding acid chlorides. rsc.org An intramolecular Friedel-Crafts acylation, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), then forms the 1-indanone (B140024) ring system. rsc.org These indanone intermediates can subsequently undergo a titanium tetrachloride (TiCl₄) mediated cyclization to generate complex, often fluorinated, polycyclic aromatic hydrocarbons. rsc.org This pathway highlights the role of the indanone as a critical cyclic intermediate that facilitates the construction of larger aromatic systems.

Building Block for Chemically Diverse Scaffolds

The 5-chloro-6-methyl-1-indanone core is a versatile building block for constructing a wide array of chemically diverse molecular scaffolds, which are of interest in medicinal chemistry and materials science.

Aryl-Substituted Indanones and Indenoquinolines: The halogen atom on the indanone ring provides a reactive handle for elaboration. For instance, 5-bromo-1-indanone (B130187) readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. nih.gov This reaction yields a library of 5-aryl-1-indanone derivatives. nih.gov It is chemically reasonable to expect that 5-chloro-1-indanones would undergo similar transformations. These aryl-substituted indenones can serve as precursors for further annulation reactions to build more complex heterocyclic systems, such as indenoquinolines, which are recognized for their biological activities. nih.gov

Spirocyclic Frameworks: The reactivity of the indanone carbonyl and the adjacent methylene (B1212753) group can be exploited to create spirocycles. A common approach begins with the Claisen-Schmidt condensation of a 1-indanone with an aromatic aldehyde to form a chalcone-like intermediate ((E)-2-benzylidene-2,3-dihydro-1H-inden-1-one). beilstein-journals.org This α,β-unsaturated ketone can then undergo a manganese(III) acetate-mediated oxidative free radical addition with a 1,3-dicarbonyl compound like dimedone. beilstein-journals.org This reaction sequence generates novel and complex spiro-dihydrobenzofuran derivatives, fusing the indanone core to a second heterocyclic ring through a shared spiro-carbon atom. beilstein-journals.org

Ring-Expanded Systems: The indanone scaffold can be used to construct larger ring systems. In a novel approach developed by the Dong group, a rhodium-catalyzed reaction facilitates the direct insertion of ethylene (B1197577) into the C1-C2 bond of 1-indanones. This "cut-insert-sew" methodology results in a two-carbon ring expansion, transforming the five-membered cyclopentanone (B42830) ring of the indanone into a seven-membered ring, thus forming a benzocycloheptenone skeleton. This transformation provides an efficient, atom-economical route to medium-sized carbocycles that are otherwise challenging to synthesize.

Table 2: Diverse Scaffolds Synthesized from the Indanone Core

| Reaction Type | Key Reagents | Resulting Scaffold |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-1-indanones |

| Claisen-Schmidt / Radical Addition | Benzaldehyde, Dimedone, Mn(OAc)₃ | Spiro-dihydrobenzofurans |

| Acid-catalyzed Trimerization | HCl, Acetic Acid | Truxenes |

Ligand Precursor in Catalysis

The use of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one or its direct derivatives as precursors for the synthesis of ligands in transition metal catalysis is not extensively documented in the reviewed scientific literature. While the related indenyl anion (a fully unsaturated, aromatic analogue) is a well-known and important ligand in organometallic chemistry, the synthetic connection from the saturated indanone core of the title compound to such ligands is not a direct or commonly reported transformation for the purpose of catalyst synthesis.

Development of Novel Synthetic Methodologies utilizing the Indanone Core

The unique reactivity of the indanone ring system has made it a valuable substrate for the development of new synthetic methods.

Asymmetric Domino Annulation: A novel one-pot asymmetric domino annulation has been developed using 2-isothiocyanato-1-indanones as the starting material. In a reaction catalyzed by a thiourea-derived tertiary amine organocatalyst, these indanone derivatives react with 2-hydroxyaryl-substituted α-amido sulfones. This process constructs fused heterocyclic scaffolds containing three contiguous stereocenters with high yields and excellent stereoselectivities. The reaction proceeds through a cascade of Mannich addition and hemiketalization steps, showcasing a sophisticated use of the indanone core to build stereochemically rich molecules.

Transition Metal-Catalyzed Cycloadditions: The indanone skeleton has been employed in the development of novel transition metal-catalyzed cycloaddition reactions. For example, rhodium catalysis enables an intermolecular [5+2] cycloaddition between 1-indanones and internal alkynes. This method provides a direct route to polycyclic scaffolds by expanding the five-membered ring through the incorporation of the alkyne.

Oxidative Free Radical Additions: As mentioned previously, the Mn(OAc)₃-mediated addition of 1,3-dicarbonyls to indanone-derived chalcones is another example of methodology development. beilstein-journals.org This protocol establishes an efficient route to spiro-heterocycles, demonstrating the utility of the indanone core in radical chemistry to access complex three-dimensional structures. beilstein-journals.org

These examples highlight how the fundamental reactivity of the indanone core is being leveraged to pioneer new, efficient, and stereoselective synthetic transformations.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or modified Claisen condensation. For example, derivatives of dihydroindenones are often synthesized using esterification or alkylation reactions starting from substituted indanones. A reported procedure involves reacting 6-chloro-2,3-dihydro-1H-inden-1-one with 2-methylallyl chloride under basic conditions to yield ester derivatives (74% yield) . Key parameters include temperature control (e.g., 0°C to room temperature), solvent selection (e.g., ethyl acetate/pentane mixtures for purification), and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR are critical for confirming the indenone scaffold and substituent positions. For structurally similar compounds, aromatic protons appear between δ 7.2–7.6 ppm, while carbonyl carbons resonate near δ 200 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-3 can generate graphical representations of molecular structures, aiding in stereochemical analysis .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Hazard Classification : Based on analogs (e.g., 5,6-dimethyl-2,3-dihydro-1H-inden-1-one), hazards include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Protective Measures : Use nitrile gloves (tested per EN 374), fume hoods for ventilation, and barrier creams for skin protection. In case of inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian-03 with B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO energies, molecular electrostatic potentials (MEP), and Mulliken charges. For example, HOMO energies near -5.8 eV and LUMO near -1.9 eV indicate moderate electrophilicity .

- Chemical Reactivity : Global electrophilicity index (ω) and chemical potential (μ) can predict nucleophilic/electrophilic sites, guiding functionalization strategies.

Q. What strategies resolve contradictions in biological activity data for dihydroindenone derivatives?

- Case Study : A study on (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives showed strong anti-inflammatory activity (ED = 6.45 mg/kg) but toxicity at higher doses (100 mg/kg). To address discrepancies:

- Dose-Response Curves : Establish ED and LD values using rodent models.

- Mechanistic Studies : Use SKF-525A (hepatic enzyme inhibitor) to determine if metabolites or parent compounds are active .

Q. How can crystallographic data improve the design of dihydroindenone-based inhibitors?

- Methodology :

- SHELXD/SHELXE : Employ these programs for experimental phasing of protein-ligand complexes. High-resolution data (≤1.2 Å) enable precise mapping of halogen (Cl) and methyl group interactions in binding pockets .

- Twinned Data Refinement : Use SHELXL for handling twinned crystals, common in hydrophobic indenone derivatives due to solvent disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。